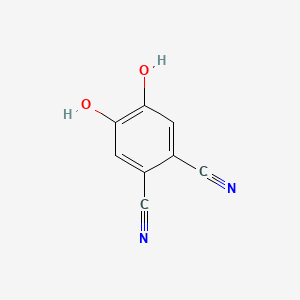

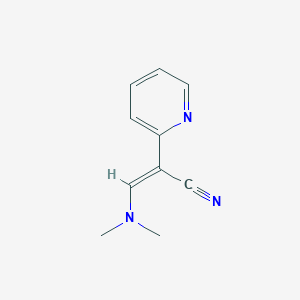

3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of halogenated pyridines, which are structurally related to the compound of interest, can be achieved from dimeric acrylonitrile. A commercially available starting material, α-methyleneglutaronitrile, is used for the new synthesis of 3-halogenomethylpyridines through two and three-step reactions . Additionally, the Knoevenagel condensation method is employed to obtain isomers of a dimethylamino phenyl-substituted acrylonitrile, which provides a basis for understanding the synthetic routes that could be applied to the compound .

Molecular Structure Analysis

The molecular structure of cyano and methoxycarbonyl derivatives of bis(dimethylamino)acrylonitrile has been studied using infrared spectra and ab initio force field calculations. The C≡C bond in these molecules is strongly polarized, indicating a significant ground-state charge transfer between different fragments of the molecule, which suggests a dual molecular and zwitterionic character . This information can be extrapolated to understand the molecular structure of "3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile".

Chemical Reactions Analysis

A related compound, ethyl α-(N,N-dimethylamino)pentadienoate, reacts with acrylonitrile to form cycloadducts through an unexpected [3+2] cycloaddition. This reaction involves a [1,6] hydrogen shift, leading to the formation of an azomethine ylide intermediate . Such reactions are relevant to understanding the reactivity of "3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile" in various chemical environments.

Physical and Chemical Properties Analysis

The fluorescence properties of dimethylaminophenyl-substituted acrylonitriles are significantly influenced by the molecular packing in the solid state. The position of the nitrogen atom in the pyridyl groups and the nature of the substituents affect the crystal lattices and, consequently, the photochemical behavior of these compounds. The study of these derivatives provides insights into the physical and chemical properties that "3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile" may exhibit .

Furthermore, the Z/E isomerism of a dimethylamino phenyl-substituted acrylonitrile has been explored, revealing that intermolecular interactions and crystal packing density play a role in the stability of different isomers. This information is pertinent to the understanding of the physical properties and stability of "3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile" .

Wissenschaftliche Forschungsanwendungen

Fluorescence Properties

A study by (Percino et al., 2013) investigated the fluorescence improvement in (dimethylamino)arylacrylonitrile derivatives, including 3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile. They found that dimethyl- and CN groups, along with the position of the nitrogen atom in the pyridyl groups, influenced the molecular packing and consequently the fluorescence properties of these compounds.

Enamine Cyclization in Chemical Synthesis

The nucleophilic vinylic substitution reaction of aliphatic enaminone 3-dimethylamino-2-formyl acrylonitrile with various nucleophiles led to the production of unusual reaction adducts and enamines, as explored by (Chikhalikar et al., 2011). This process facilitated the synthesis of novel pyridin-2(1H)-one derivatives.

Cycloaddition Reactions

A study by (Bourhis & Vercauteren, 1994) described the cycloaddition reactions between ethyl 2-(N,N-dimethylamino)penta-2,4-dienoate and acrylonitrile, resulting in the formation of unique cycloadducts. This highlights the utility of these compounds in generating new chemical structures through cycloaddition.

Applications in Polymer Science

The synthesis of random copolymers involving 3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile was explored by (Sun et al., 2006). Their study focused on the improved antifouling properties of zwitterionic ultrafiltration membranes composed of acrylonitrile and sulfobetaine copolymers.

Eigenschaften

IUPAC Name |

(Z)-3-(dimethylamino)-2-pyridin-2-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13(2)8-9(7-11)10-5-3-4-6-12-10/h3-6,8H,1-2H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVNVYFIPYMSHH-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352613 |

Source

|

| Record name | 3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile | |

CAS RN |

493038-85-0 |

Source

|

| Record name | 3-(Dimethylamino)-2-(2-pyridinyl)acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.